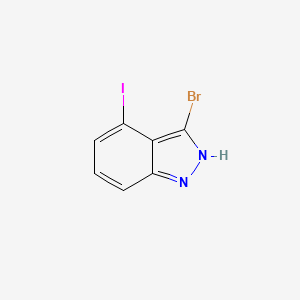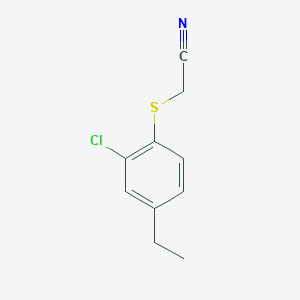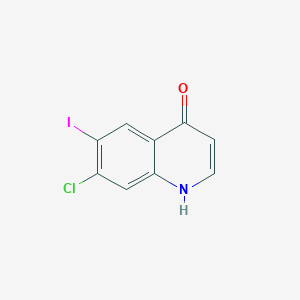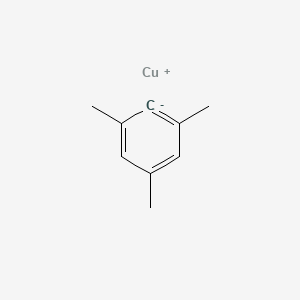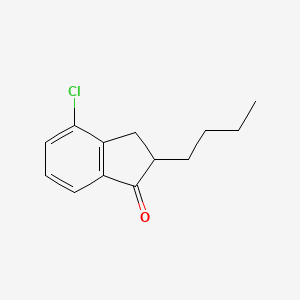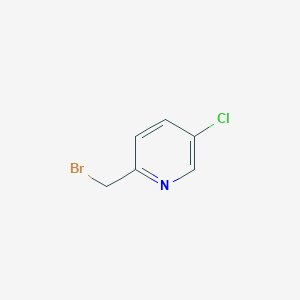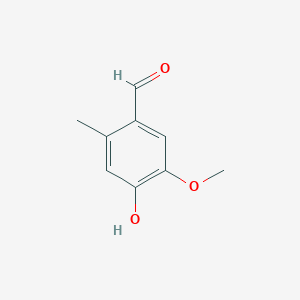
4-Hydroxy-5-methoxy-2-methylbenzaldehyde
説明
4-Hydroxy-5-methoxy-2-methylbenzaldehyde , also known as 4-Hydroxy-o-anisaldehyde , is an organic compound with the chemical formula C9H10O3 . It falls within the class of benzaldehyde derivatives and exhibits interesting properties due to its aromatic structure. The compound is characterized by a hydroxy group (OH) at the para position, a methoxy group (OCH3) at the meta position, and a methyl group (CH3) at the ortho position on the benzene ring .
Synthesis Analysis
The synthesis of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde involves various methods, including condensation reactions, oxidation processes, and modifications of existing benzaldehyde derivatives. Researchers have explored both chemical and enzymatic routes to obtain this compound. For instance, it can be synthesized by the oxidation of 4-methoxy-2-methylbenzyl alcohol using suitable oxidizing agents .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde consists of a benzene ring with the aforementioned substituents. The hydroxy group provides polarity, while the methoxy and methyl groups contribute to steric effects. The compound’s aromaticity plays a crucial role in its reactivity and biological interactions .
Physical And Chemical Properties Analysis
科学的研究の応用
Photochemical Properties
- Photochemistry of o-Tolualdehydes : The impact of oxy and dioxy substituents on photochemical conversion of 2-methylbenzaldehydes to o-quinodimethanes (o-QDMs) is significant. Specifically, 4-methoxy or 4,5-dioxy substituents prevent the formation of o-QDM in 4-hydroxy-5-methoxy-2-methylbenzaldehyde (Charlton & Koh, 1988).
Synthesis and Derivatives
- Anodic Acetoxylation : Anodic oxidation of similar compounds leads to acetoxylated products, indicating potential applications in synthetic organic chemistry (Ohmori, Matsumoto, & Masui, 1980).
- Synthesis of Chalcones : Derivatives like 4-hydroxy-3-methylchalcone synthesized from 4-hydroxy-3-methylbenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde have demonstrated antibacterial activity, suggesting potential in the development of antibacterial agents (Hapsari et al., 2018).
Chemical Modifications
- Ring Omethylation : Research on the selective introduction of methyl groups into the benzene ring of similar compounds shows potential for the development of new synthetic pathways (Sinhababu & Borchardt, 1983).
Applications in Solid Phase Organic Synthesis
- Amide-Based Linkers : Benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been explored as linkers for solid-phase organic synthesis, demonstrating their utility in the synthesis of secondary amides (Swayze, 1997).
Biological Applications
- Antibacterial Activities : Research on methylchalcone derivatives synthesized from related compounds showed significant antibacterial activity, indicating potential applications in developing new antibacterial drugs (Ismiyarto et al., 2018).
Molecular Structure Studies
- Density Functional Study : Investigations into the molecular structure and vibrational spectra of similar compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, can provide insights into intramolecular charge transfer and bonding features (Nataraj, Balachandran, & Karthick, 2011).
特性
IUPAC Name |
4-hydroxy-5-methoxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-8(11)9(12-2)4-7(6)5-10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMCHJAOXXQRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633965 | |
| Record name | 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5-methoxy-2-methylbenzaldehyde | |
CAS RN |
42044-81-5 | |
| Record name | 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

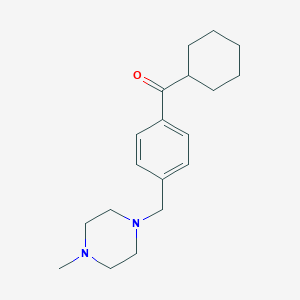
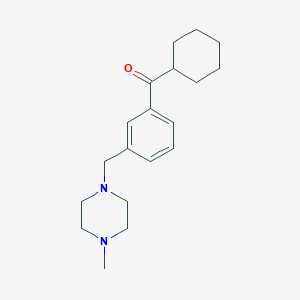
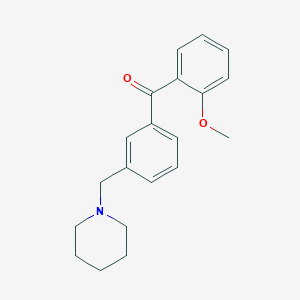
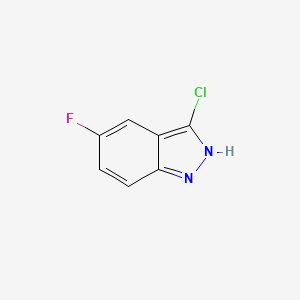
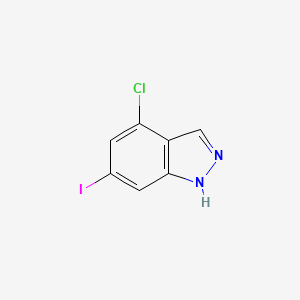
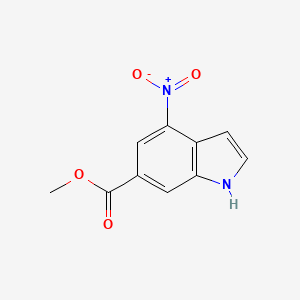
![3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1603960.png)
